2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
The compound “2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . The molecule also contains a sulfanyl group (-SH), a fluoro group (-F), and an acetamide group (CH3CONH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed first, followed by the addition of the phenyl rings . The exact method would depend on the specific reactions used and the desired yield and purity.
Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring might undergo substitution reactions, or the acetamide group could be hydrolyzed to form an acid and an amine .
Scientific Research Applications
Crystallography and Molecular Structure
Research in crystallography has explored similar compounds, focusing on their crystal structures, which are critical for understanding molecular interactions and stability. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed detailed insights into their folded conformation and intramolecular hydrogen bonding, which stabilizes these structures (Subasri et al., 2016). Such research is essential for designing molecules with desired physical and chemical properties.
Radioligand Development for PET Imaging
The development of radioligands for positron emission tomography (PET) imaging is another area where related compounds have been investigated. For instance, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for imaging purposes (Dollé et al., 2008). Such studies contribute to advancements in medical imaging and diagnostics.
Quantum Chemistry and Drug Design
Quantum chemical analysis of compounds with similar structures has been performed to understand their molecular geometry, natural bond orbital (NBO) analysis, and potential drug interactions. Research on antiviral molecules has utilized quantum chemistry to evaluate interactions with SARS-CoV-2 protein, offering insights into potential therapeutic agents (Mary et al., 2020). This approach is crucial for drug discovery and development.
Antimicrobial Activity
Studies on pyrimidine-triazole derivatives have explored their antimicrobial activity against bacterial and fungal strains. This research contributes to the search for new antimicrobial agents, which is increasingly important due to rising antibiotic resistance (Majithiya & Bheshdadia, 2022).
Fluorescence Binding Studies
The interactions of compounds with proteins have been investigated through fluorescence studies, providing insights into binding mechanisms and potential applications in sensing or bioimaging (Meng et al., 2012). Understanding these interactions is vital for developing diagnostic tools and therapeutic strategies.
Future Directions
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-13-4-6-16(10-15(13)3)19-8-9-23-21(25-19)27-12-20(26)24-17-7-5-14(2)18(22)11-17/h4-11H,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKMJDOMHWVPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC(=C(C=C3)C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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